3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimidoindole class, characterized by a fused pyrimidine-indole core substituted with a piperazine-ethylketone moiety. The 3-methoxyphenyl group on the piperazine ring is a critical structural feature, influencing receptor binding and pharmacokinetic properties. Pyrimidoindoles are known for their diverse pharmacological activities, including interactions with serotonin (5-HT) and dopamine (D2) receptors, which are often modulated by substituents on the piperazine ring .
Properties
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-31-17-6-4-5-16(13-17)26-9-11-27(12-10-26)20(29)14-28-15-24-21-18-7-2-3-8-19(18)25-22(21)23(28)30/h2-8,13,15,25H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUILDLDULTKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as phosphorus oxychloride at elevated temperatures (around 105°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on improving yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in the formation of alcohols or amines.
Scientific Research Applications
3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents on the phenyl ring, piperazine modifications, or substitutions on the pyrimidoindole core. Below is a detailed comparison based on structural features, receptor affinities, and physicochemical properties.
Table 1: Structural and Pharmacological Comparison of Pyrimidoindole Derivatives
Key Findings:
Substituent Position Effects :
- The 3-methoxyphenyl group (meta position) in the target compound optimizes 5-HT1A receptor binding compared to the 2-methoxy (ortho) analog, which shows weaker affinity due to steric hindrance .
- The 4-methoxy (para) analog in introduces a sulfur atom, increasing lipophilicity (logP = 3.8 vs. 3.2 for the target compound) and metabolic stability .
Electron-Withdrawing Groups :
- The trifluoromethyl (CF3) substituent in enhances 5-HT2A selectivity (Ki = 8 nM) due to its electron-withdrawing nature, which alters charge distribution in the binding pocket .
Piperazine Modifications: Replacing the methoxyphenyl with a 4-phenoxyphenyl group () increases molecular weight (416.47 g/mol vs. 402.44 g/mol for the target compound) and improves CNS penetration via enhanced hydrophobicity .
Table 2: Physicochemical Properties
| Property | Target Compound | Analog 1 (2-OCH3) | Analog 2 (4-OCH3 + S) | Analog 3 (CF3) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 402.44 | 402.44 | 434.49 | 448.52 |
| logP | 3.2 | 3.0 | 3.8 | 4.1 |
| Solubility (µg/mL) | 12.5 | 18.3 | 8.9 | 5.4 |
| Plasma Protein Binding | 89% | 82% | 93% | 95% |
Research Implications
- Metabolic Stability : Sulfur-containing analogs (e.g., ) show prolonged half-lives in vitro, suggesting utility in chronic treatments .
- Structural-Activity Relationships (SAR): Bioactivity clustering () confirms that minor structural changes (e.g., OCH3 position) significantly alter pharmacological profiles, emphasizing the need for precision in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
